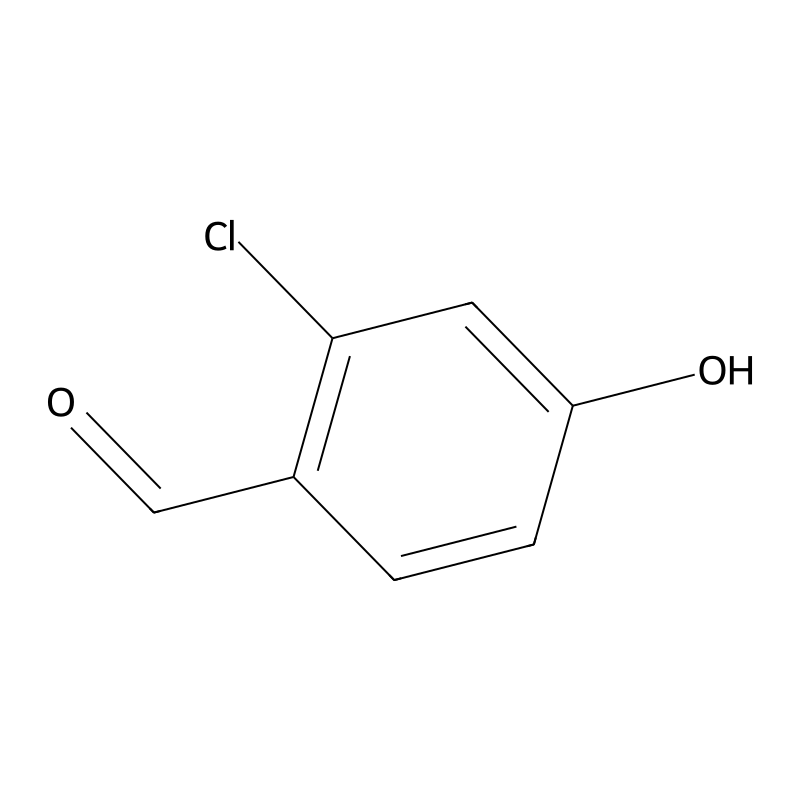

2-Chloro-4-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Chloro-4-hydroxybenzaldehyde is used as an important raw material and intermediate in various fields :

Benzodiazepine Diones Synthesis

2-Chloro-4-hydroxybenzaldehyde can be used as an intermediate in the preparation of benzodiazepine diones, which are known to act as Hdm2 antagonists . Hdm2 is a protein that plays a crucial role in preventing the initiation of cancer. By blocking this protein, benzodiazepine diones can potentially be used in cancer treatment.

Neuropeptide Y5 Receptor Antagonists

This compound can also be used to synthesize hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone , which acts as an oral neuropeptide Y5 receptor antagonist. Neuropeptide Y5 receptors are involved in the regulation of energy balance and are potential targets for the treatment of obesity.

2-Chloro-4-hydroxybenzaldehyde, with the chemical formula and a molecular weight of approximately 156.57 g/mol, is an aromatic compound characterized by the presence of a chloro group and a hydroxy group attached to a benzaldehyde structure. This compound is often encountered as a solid, typically appearing as an off-white to brown substance. It has a melting point range of 145-148 °C, indicating its solid state at room temperature .

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.

- Condensation Reactions: It can undergo condensation with thiosemicarbazones to form thiosemicarbazone derivatives, which have applications in coordination chemistry .

- Reduction Reactions: The aldehyde functional group can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.

Research indicates that 2-Chloro-4-hydroxybenzaldehyde exhibits various biological activities. Compounds derived from it have shown potential antimicrobial properties and have been investigated for their anticancer activities. Specifically, thiosemicarbazone derivatives of this compound have demonstrated significant cytotoxic effects against cancer cell lines, suggesting its utility in medicinal chemistry .

Several methods exist for synthesizing 2-Chloro-4-hydroxybenzaldehyde:

- From 2-Chlorophenol: This method involves the formylation of 2-chlorophenol using formic acid and phosphorus oxychloride.

- Using Iodomethane: A common synthetic route involves reacting 2-chloro-4-hydroxybenzaldehyde with iodomethane in the presence of potassium carbonate and N,N-dimethylformamide, yielding the desired compound with a yield of approximately 70% .

- Thiosemicarbazone Formation: Thiosemicarbazones can be synthesized by refluxing 2-chloro-4-hydroxybenzaldehyde with thiosemicarbazide in methanol/water solutions .

2-Chloro-4-hydroxybenzaldehyde serves multiple purposes in various fields:

- Organic Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Dyes and Pigments: The compound is also involved in the production of dyes due to its ability to undergo various chemical transformations.

- Research: It plays a role in scientific research as a building block for more complex molecules, particularly in medicinal chemistry .

Studies focusing on the interactions of 2-Chloro-4-hydroxybenzaldehyde with biological systems have revealed its potential as a ligand for metal complexes. For instance, its thiosemicarbazone derivatives have been explored for their binding affinity to rhenium(I) complexes, which may enhance their biological activity and selectivity towards cancer cells .

Several compounds share structural similarities with 2-Chloro-4-hydroxybenzaldehyde, each possessing unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Hydroxybenzaldehyde | Hydroxy-substituted aldehyde | Non-chlorinated variant; used in flavoring |

| 3-Chloro-4-hydroxybenzaldehyde | Chlorinated variant | Different positioning of chloro group |

| 4-Chloro-3-hydroxybenzaldehyde | Chlorinated variant | Different positioning affecting reactivity |

| 2-Methyl-4-hydroxybenzaldehyde | Methyl-substituted variant | Exhibits different biological activities |

These compounds illustrate the diversity within this class of chemicals, highlighting how variations in substitution can lead to differing chemical behaviors and applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant